molecular formula C14H11F2NO3S B2749086 N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide CAS No. 896295-14-0

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide

Cat. No.: B2749086
CAS No.: 896295-14-0
M. Wt: 311.3
InChI Key: MXZWWURGZDMEIL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluorophenyl and methylsulfonyl groups attached to a benzamide core. Its unique structure imparts specific chemical and physical properties, making it valuable for diverse applications.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The affected pathways include those associated with cell growth and proliferation, inflammation, and cellular stress responses. The inhibition of these targets can disrupt these pathways, leading to downstream effects that may include reduced cell proliferation and increased cell death .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include reduced cell proliferation and potential induction of cell death. These effects are likely due to the disruption of the normal function of its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide typically involves the reaction of 2,4-difluoroaniline with 3-methylsulfonylbenzoyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. The process involves the formation of an amide bond between the amine group of 2,4-difluoroaniline and the acyl chloride group of 3-methylsulfonylbenzoyl chloride .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide is unique due to the presence of the methylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other fluorinated benzamides and enhances its potential for various applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZWWURGZDMEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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